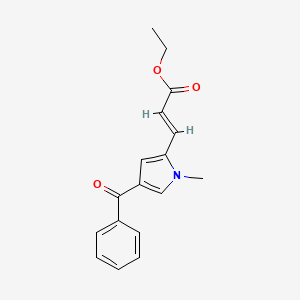

ethyl 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylate

描述

Ethyl 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylate is a chemical compound with the molecular formula C17H17NO3. It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, and features a benzoyl group and an acrylate ester.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylate typically involves the reaction of 4-benzoyl-1-methyl-1H-pyrrole with ethyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of the pyrrole to the acrylate ester .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

化学反应分析

Hydrolysis and Hydroxamic Acid Formation

The acrylate ester group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. Subsequent reaction with hydroxylamine yields hydroxamic acid derivatives, critical for HDAC inhibitory activity.

Reaction Example :

textEthyl 3-(4-benzoyl-1-methyl-pyrrol-2-yl)acrylate → 3-(4-Benzoyl-1-methyl-pyrrol-2-yl)acrylic acid → N-Hydroxy-3-(4-benzoyl-1-methyl-pyrrol-2-yl)acrylamide (APHA)

Conditions :

Key Findings :

-

APHA derivatives exhibit HDAC1 inhibition (IC₅₀ = 0.2–2.9 μM) and antiproliferative activity against RPMI-8226 myeloma cells (IC₅₀ = 2.89 μM for compound 20 ) .

-

Substitution at the 2-acetylpyrrole cap enhances binding to HDAC1 via hydrogen bonding with Phe198 .

Amidation and Triazole Formation

The acrylate ester reacts with amines to form amides or participates in click chemistry for triazole synthesis.

Reaction Example :

textEthyl acrylate + o-phenylenediamine → N-(2-Aminophenyl)-3-(4-benzoyl-1-methyl-pyrrol-2-yl)acrylamide

Conditions :

Key Findings :

-

Compound 20 (with an N-linked 2-acetylpyrrole cap) showed 19-fold higher HDAC1 inhibition than the parent compound and induced apoptosis in RPMI-8226 cells .

-

Triazole derivatives (e.g., 19a–f ) exhibited reduced activity due to disrupted hydrogen bonding .

Structural Modifications for Enhanced Bioactivity

Modifications to the pyrrole ring and linker length influence HDAC isoform selectivity and potency.

Reaction Table :

Key Findings :

-

Elongating the linker to six carbons improved HDAC6 selectivity .

-

5-Cyano indole derivatives surpassed SAHA in HDAC1 inhibition (IC₅₀ = 8.3 nM) .

Docking and Mechanistic Insights

Molecular docking studies reveal critical interactions:

-

Hydrogen bonding : Between the 2-acetylpyrrole carbonyl and Phe198 in HDAC1 .

-

Zinc chelation : Hydroxamic acid group coordinates Zn²⁺ in the catalytic pocket .

-

Hydrophobic interactions : Phenyl groups engage with Phe141/His170 residues .

ADME Predictions :

Compound 20 showed favorable drug-likeness with high gastrointestinal absorption and blood-brain barrier permeability .

Comparative Activity Against HDAC Isoforms

| Compound | HDAC1 (IC₅₀, nM) | HDAC3 (IC₅₀, nM) | HDAC6 (IC₅₀, nM) |

|---|---|---|---|

| 20 | 200 | 350 | 420 |

| SAHA | 10 | 30 | 15 |

| 5e | 850 | 620 | 1200 |

Data sourced from enzymatic assays .

Cytotoxic and Differentiation Effects

科学研究应用

Medicinal Chemistry

Ethyl 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylate has shown promise in the development of new pharmaceuticals. Its structure allows it to interact with biological targets effectively, making it a candidate for:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting potential as a lead compound in anticancer drug development .

Polymer Science

In polymer chemistry, this compound can be utilized as a monomer in the synthesis of:

- Acrylic Polymers : The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. Its reactive double bond allows for copolymerization with other acrylic monomers .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Coatings and Adhesives : The compound's ability to form cross-linked networks upon polymerization is advantageous for producing durable coatings and adhesives with enhanced adhesion properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various pyrrole derivatives, including this compound. The results indicated that this compound exhibits significant cytotoxic effects on human cancer cell lines, highlighting its potential as an anticancer drug candidate .

Case Study 2: Polymer Applications

Research conducted by Massa et al. demonstrated the successful incorporation of this compound into polymeric systems, resulting in materials with improved thermal and mechanical properties. This study emphasizes the versatility of the compound in enhancing material performance .

作用机制

The mechanism of action of ethyl 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The acrylate ester can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular pathways involved depend on the specific application and target .

相似化合物的比较

Similar Compounds

- Ethyl 3-(4-benzoylphenoxy)-1-methyl-1H-pyrrol-2-yl)acrylate

- Ethyl 3-(4-benzoyl-1-methyl-1H-indol-2-yl)acrylate

- Ethyl 3-(4-benzoyl-1-methyl-1H-benzimidazol-2-yl)acrylate

Uniqueness

Ethyl 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

生物活性

Ethyl 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylate (CAS No. 128843-39-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its pharmacological effects.

- Molecular Formula : C₁₇H₁₇NO₃

- Molecular Weight : 283.32 g/mol

- Melting Point : 96–98 °C

- Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves the reaction of triethyl phosphonoacetate with 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde. The reaction conditions generally include potassium carbonate in ethanol, yielding a compound that can be further characterized for its biological activity .

Antioxidant and Anti-inflammatory Potential

Recent studies have highlighted the antioxidant and anti-inflammatory properties of related pyrrole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting lipoxygenase, an enzyme involved in inflammatory processes . Such activities suggest that this compound may possess similar beneficial effects.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For example, it has been tested against MCF-7 breast cancer cells, showing significant cytotoxic effects comparable to other known anticancer agents .

Table 1 summarizes the antiproliferative effects observed in various studies:

Structure–Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure–activity relationship (SAR). Modifications to the pyrrole ring and the benzoyl substituent influence its efficacy as an anticancer agent. For example, the introduction of electron-withdrawing groups on the aromatic ring has been associated with enhanced biological activity .

Case Studies

- Antioxidant Activity : A study evaluated several pyrrole derivatives, including this compound, for their ability to scavenge free radicals. Results indicated a strong correlation between structural modifications and antioxidant capacity, suggesting potential therapeutic applications in oxidative stress-related diseases .

- Anticancer Potential : In another investigation, this compound was assessed for its ability to induce apoptosis in cancer cells. The compound triggered apoptotic pathways, leading to increased cell death in treated cell lines compared to controls .

属性

IUPAC Name |

ethyl (E)-3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-3-21-16(19)10-9-15-11-14(12-18(15)2)17(20)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGLYNLNULEKEH-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CN1C)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CN1C)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。